molecular formula C14H23N3O2 B2426860 N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide CAS No. 1208748-45-1

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide

Katalognummer B2426860
CAS-Nummer: 1208748-45-1
Molekulargewicht: 265.357
InChI-Schlüssel: XZKMBBFPEYQLIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, commonly known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to modulate the activity of the GABAergic system in the brain.

Wirkmechanismus

CPP-109 acts as a N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibitor, which increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide is the primary inhibitory neurotransmitter in the brain, and its activity is modulated by the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system. By increasing the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, CPP-109 enhances the inhibitory activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, which has been shown to reduce the craving for addictive substances and improve cognitive function.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects, including the modulation of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, the reduction of addictive behavior, and the improvement of cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

CPP-109 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibition. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on CPP-109, including its potential therapeutic applications for addiction and other psychiatric disorders, its mechanism of action, and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CPP-109.

Synthesemethoden

CPP-109 is synthesized by reacting 1-cyanocyclohexylamine with 3-hydroxypiperidine-1-acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPP-109 as a white crystalline solid, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

CPP-109 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme, N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide aminotransferase (N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT), which is responsible for the breakdown of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. By inhibiting N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT, CPP-109 increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain, which in turn modulates the activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c15-11-14(6-2-1-3-7-14)16-13(19)10-17-8-4-5-12(18)9-17/h12,18H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKMBBFPEYQLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.